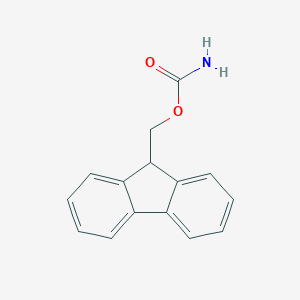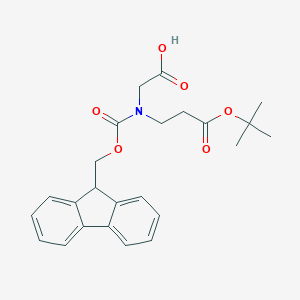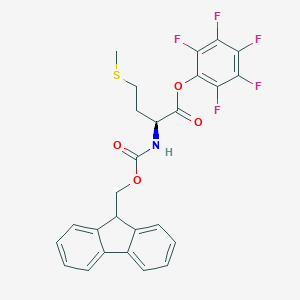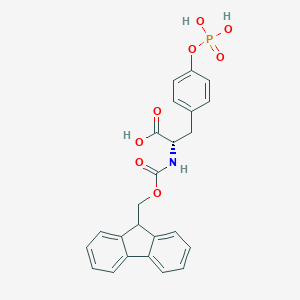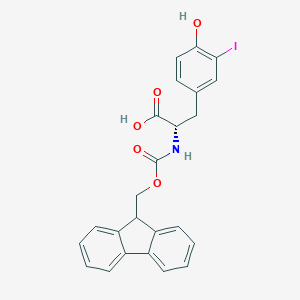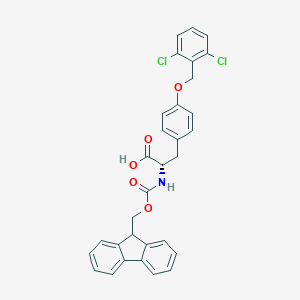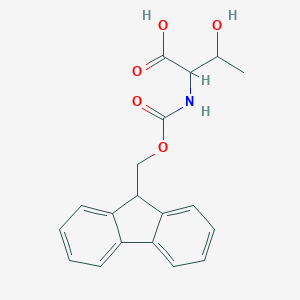
Fmoc-met(O2)-OH
概要
説明
Fmoc-Met(O2)-OH is the N-alpha protected form of L-methionine mediated by FMOC group (9-Fluorenylmethyloxycarbonyl). It is useful to act as a building block in peptide synthesis . It is also known as N-Fmoc-L-methionine sulphone .
Synthesis Analysis
Fmoc-Met(O2)-OH has been used as a building block for the solid phase synthesis of ubiquitin C-hydrazide . It has also been introduced into anti-solvent solution to delay the crystallization of perovskites for high-quality perovskite films .Molecular Structure Analysis
The molecular formula of Fmoc-Met(O2)-OH is C20H21NO4S .Chemical Reactions Analysis
Fmoc-Met(O2)-OH plays a significant role in promoting the morphology and crystal structure of perovskite films . The 9-fluorenylmethoxycarbonyl (Fmoc) group in chemical peptide synthesis has been used for the chemical formation of the peptide bond .Physical And Chemical Properties Analysis
Fmoc-Met(O2)-OH is a powder that is white to slight yellow to beige in color . It is clearly soluble in 1 mmole in 2 ml DMF .科学的研究の応用
Solid-Phase Syntheses of β-Peptides : Fmoc-met(O2)-OH is used in the preparation of N-Fmoc-protected β2-homoamino acids, a key component for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Peptide Coupling in Aqueous Media : N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles, including derivatives of Fmoc-met(O2)-OH, are used for peptide coupling in aqueous media with complete retention of chirality, demonstrating its versatility in peptide synthesis (Katritzky et al., 2005).
Hydrogel Formation and Nanotechnology Applications : Fmoc-met(O2)-OH is utilized in the formation of hydrogels with applications in nanotechnology. These hydrogels serve as matrices for the stabilization of fluorescent silver nanoclusters, showcasing its potential in creating novel nanomaterials (Roy & Banerjee, 2011).
Antibacterial Composite Materials : The use of Fmoc-decorated self-assembling building blocks, including Fmoc-met(O2)-OH, in the development of antibacterial and anti-inflammatory materials is a significant advancement. These materials inhibit bacterial growth and are non-cytotoxic to mammalian cell lines (Schnaider et al., 2019).
Supramolecular Gel Research : Studies on supramolecular hydrogels based on Fmoc-functionalized amino acids, including Fmoc-met(O2)-OH, have shown their effectiveness in biomedical fields due to biocompatible and biodegradable properties. These gels can be modified to enhance their antimicrobial activity (Croitoriu et al., 2021).
Synthesis of Phosphotyrosine-Containing Peptides : Fmoc-met(O2)-OH derivatives are used in the solid-phase synthesis of peptides containing methionine, highlighting its role in the synthesis of complex peptide structures (Ueki et al., 1998).
Molecular Recognition in Water : The synthetic N-(9-fluorenyl methoxy carbonyl)-L-Cysteine (Fmoc-Cys(SH)-OH), related to Fmoc-met(O2)-OH, has been used to selectively recognize specific amino acids in aqueous and protic solvents, demonstrating its potential in molecular recognition studies (Burri & Yu, 2015).
作用機序
Target of Action
Fmoc-met(O2)-OH, also known as Fmoc-Met-OPfp, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides . The role of Fmoc-met(O2)-OH is to protect these amino acids during the synthesis process .
Mode of Action
Fmoc-met(O2)-OH interacts with its targets (amino acids) by forming a bond with them . This bond protects the amino acids from unwanted reactions during the peptide synthesis process . Once the peptide chain is formed, the Fmoc group is removed, allowing the amino acids to interact as intended .
Biochemical Pathways
The biochemical pathways affected by Fmoc-met(O2)-OH are those involved in peptide synthesis . By protecting the amino acids, Fmoc-met(O2)-OH ensures that the peptide chains are formed correctly . The downstream effects of this include the successful synthesis of peptides, which can then go on to perform their intended functions in the body .
Pharmacokinetics
For example, its ability to form stable bonds with amino acids and then be removed without disrupting the peptide chain is crucial for the successful synthesis of peptides .
Result of Action
The result of Fmoc-met(O2)-OH’s action is the successful synthesis of peptide chains . These peptide chains can then go on to perform a variety of functions, depending on their specific amino acid sequences .
Action Environment
The action of Fmoc-met(O2)-OH is influenced by the conditions under which peptide synthesis occurs . For example, the presence of other chemicals, the temperature, and the pH can all impact the efficiency of Fmoc-met(O2)-OH’s protective action . Therefore, careful control of these environmental factors is necessary to ensure the successful synthesis of peptides .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKPACOHZKRFM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426825 | |
| Record name | FMOC-MET(O2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-met(O2)-OH | |
CAS RN |
163437-14-7 | |
| Record name | FMOC-MET(O2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





